molecular formula C10H14OS B13907556 4-(2-Methylpropoxy)benzenethiol

4-(2-Methylpropoxy)benzenethiol

Cat. No.: B13907556
M. Wt: 182.28 g/mol
InChI Key: XJHAXOAGVURQJV-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)benzenethiol is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, where the benzene ring is substituted with a 2-methylpropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)benzenethiol typically involves the following steps:

    Starting Material: The synthesis begins with benzenethiol.

    Substitution Reaction: The benzenethiol undergoes a substitution reaction with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an organic solvent like ethanol or acetone.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

4-(2-Methylpropoxy)benzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: The parent compound with a thiol group attached to a benzene ring.

    4-Methoxybenzenethiol: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    4-Ethylbenzenethiol: Contains an ethyl group instead of a 2-methylpropoxy group.

Uniqueness

4-(2-Methylpropoxy)benzenethiol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H14OS/c1-8(2)7-11-9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

XJHAXOAGVURQJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S

Origin of Product

United States

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